6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H10BrClFN and a molecular weight of 266.54 . It is used in scientific research due to its unique structural properties and reactivity.
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . Another method involves the methylation of a compound with methyl iodide, which is then reduced with sodium borohydride .Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroisoquinoline core with bromine and fluorine substituents .Physical and Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 and a boiling point of 280.7±40.0 °C at 760 mmHg . The exact melting point is not available .Scientific Research Applications
Synthesis and Transformation
The synthesis of 6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves directed ortho-lithiation reactions. This compound serves as a key intermediate in various transformations, facilitating the synthesis of 8-amino-tetrahydroisoquinolines and novel tetrahydroisoquinoline derivatives, indicating its significance in the synthesis of potential central nervous system drug candidates (Hargitai et al., 2018).
Structural and Conformational Studies
Halogen substitution in 1,2-diaryl-6-methoxy-1,2,3,4-tetrahydroisoquinolines has shown that fluorine derivatives display distinct molecular interactions compared to chlorine and bromine derivatives. These interactions involve C-F...F, C-H...F, and C-F...π, suggesting unique structural characteristics and potentially influencing their biological interactions (Choudhury et al., 2003).
Applications in Drug Synthesis
Key Intermediate in Drug Discovery
This compound acts as a key intermediate in drug discovery processes. Improvements in its synthesis, such as the telescoping process, have increased the yield and purity, contributing to the rapid supply of this compound to medicinal laboratories, highlighting its importance in pharmaceutical synthesis (Nishimura & Saitoh, 2016).
Potential Anticancer Applications
Cytotoxic Studies
The compound has been part of studies involving thiosemicarbazones, demonstrating cytotoxicity against cancer cell lines. Particularly, Co(III) complexes of certain derivatives have shown significant antiproliferative activity against breast cancer cell lines, suggesting the potential of derivatives of 6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline in cancer treatment strategies (Kotian et al., 2021).
Properties
IUPAC Name |
6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-7-3-6-1-2-12-5-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMGIICHJFYOAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2F)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432679-94-1 | |
Record name | 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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